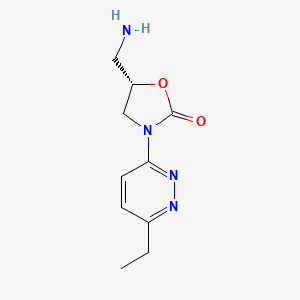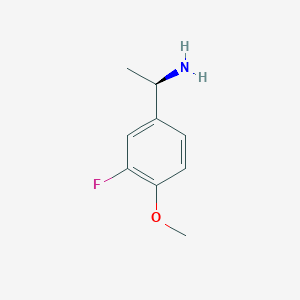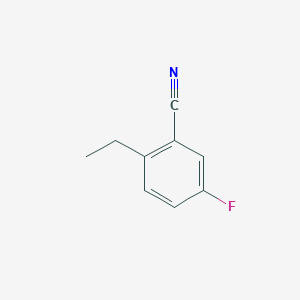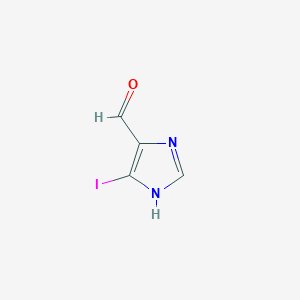
9,10-Anthracenedione, 1,8-bis(ethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-bis(ethylamino)anthracene-9,10-dione is an anthraquinone derivative known for its vibrant color and significant applications in various fields, including medicinal chemistry and material science. This compound is structurally characterized by the presence of two ethylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(ethylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
Anthracene-9,10-dione+2Ethylamine→1,8-bis(ethylamino)anthracene-9,10-dione
Industrial Production Methods
In industrial settings, the production of 1,8-bis(ethylamino)anthracene-9,10-dione may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1,8-bis(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1,8-bis(ethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Industry: The compound is used in the production of high-performance materials, including organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 1,8-bis(ethylamino)anthracene-9,10-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the anthracene core and the presence of ethylamino groups, which enhance binding affinity.
相似化合物的比较
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Doxorubicin: An anthracycline antibiotic with similar intercalating properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
Uniqueness
1,8-bis(ethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of ethylamino groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
824951-71-5 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,8-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)18(22)16-12(17(11)21)8-6-10-14(16)20-4-2/h5-10,19-20H,3-4H2,1-2H3 |
InChI 键 |
HNGNCZAYEYZYSC-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)


![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)




![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)



